molecular formula C9H8ClF3O B11716291 1-(2-Chloro-4-methylphenyl)-2,2,2-trifluoroethan-1-ol

1-(2-Chloro-4-methylphenyl)-2,2,2-trifluoroethan-1-ol

Cat. No.: B11716291
M. Wt: 224.61 g/mol
InChI Key: XKXPPDWJWJYSPR-UHFFFAOYSA-N
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Description

1-(2-Chloro-4-methylphenyl)-2,2,2-trifluoroethan-1-ol is a chiral fluorinated organic compound of significant interest in advanced chemical synthesis. It belongs to a class of chemicals where the incorporation of a trifluoroethyl group adjacent to an alcohol functional group can dramatically influence the molecule's electronic properties, metabolic stability, and binding affinity . Compounds with this core structure are highly valuable as intermediates, or "fluorinated building blocks," in pharmaceutical research and development . For instance, closely related trifluoroethanone derivatives have been identified as key synthetic intermediates in the preparation of potent HIV-1 reverse transcriptase inhibitors such as Efavirenz . The presence of both the chloro and methyl substituents on the phenyl ring offers specific steric and electronic modulation, making this compound a versatile precursor for exploring structure-activity relationships and for constructing more complex target molecules in medicinal chemistry programs. The 2,2,2-trifluoroethanol moiety is known to be a key structural feature in various biologically active molecules and can impact the compound's acidity and lipophilicity . Researchers utilize this compound in method development, including catalytic reactions and as a scaffold for library generation. This product is strictly for Research Use Only and is not intended for diagnostic or therapeutic applications.

Properties

Molecular Formula

C9H8ClF3O

Molecular Weight

224.61 g/mol

IUPAC Name

1-(2-chloro-4-methylphenyl)-2,2,2-trifluoroethanol

InChI

InChI=1S/C9H8ClF3O/c1-5-2-3-6(7(10)4-5)8(14)9(11,12)13/h2-4,8,14H,1H3

InChI Key

XKXPPDWJWJYSPR-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=C(C=C1)C(C(F)(F)F)O)Cl

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(2-Chloro-4-methylphenyl)-2,2,2-trifluoroethan-1-ol typically involves the reaction of 2-chloro-4-methylphenyl derivatives with trifluoroacetaldehyde under controlled conditions. The reaction is often catalyzed by acids or bases to facilitate the formation of the desired product. The reaction conditions, such as temperature and solvent, are optimized to achieve high yields and purity.

Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using similar reaction pathways but with enhanced efficiency and scalability. The use of continuous flow reactors and advanced purification techniques ensures the consistent quality of the product.

Chemical Reactions Analysis

Types of Reactions: 1-(2-Chloro-4-methylphenyl)-2,2,2-trifluoroethan-1-ol undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form corresponding ketones or aldehydes.

    Reduction: The compound can be reduced to form different alcohol derivatives.

    Substitution: The chloro group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Nucleophiles like sodium methoxide or potassium tert-butoxide are employed.

Major Products Formed:

    Oxidation: Formation of ketones or aldehydes.

    Reduction: Formation of secondary alcohols.

    Substitution: Formation of various substituted phenyl derivatives.

Scientific Research Applications

Anticancer Activity

Research indicates that 1-(2-Chloro-4-methylphenyl)-2,2,2-trifluoroethan-1-ol exhibits potential anticancer properties. A study conducted by the National Cancer Institute (NCI) evaluated the compound against various cancer cell lines, revealing promising results.

  • Case Study : In vitro assays showed that the compound inhibited cell growth in multiple human tumor cell lines. The mean GI50 (concentration causing 50% growth inhibition) was reported at approximately 15.72 μM, indicating significant cytotoxicity against cancer cells .

Antimicrobial Properties

The compound has also been investigated for its antimicrobial properties. Preliminary studies suggest that it may be effective against certain bacterial strains, with potential applications in developing new antimicrobial agents.

  • Data Table : Antimicrobial Activity
PathogenMinimum Inhibitory Concentration (MIC)Notes
Staphylococcus aureus0.22 - 0.25 μg/mLSynergistic effects noted
Escherichia coli0.30 - 0.35 μg/mLEffective against biofilm

Fluorinated Compounds in Materials

The trifluoroethanol moiety in the compound enhances its utility in materials science, particularly in the synthesis of fluorinated polymers and coatings. These materials are known for their chemical resistance and stability.

  • Case Study : Research has shown that incorporating fluorinated alcohols into polymer matrices can improve hydrophobicity and thermal stability, making them suitable for high-performance applications .

Mechanism of Action

The mechanism of action of 1-(2-Chloro-4-methylphenyl)-2,2,2-trifluoroethan-1-ol involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, altering their activity and leading to various biochemical outcomes. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following compounds share structural similarities with 1-(2-Chloro-4-methylphenyl)-2,2,2-trifluoroethan-1-ol, differing in substituent patterns, halogens, or fluorine count. Key comparisons are outlined below:

1-(4-Chlorophenyl)-2,2,2-trifluoroethanol

  • Molecular Formula : C₈H₆ClF₃O
  • MW : 216.58 g/mol
  • CAS : 446-66-2
  • Key Differences: Lacks the methyl group at the 4-position of the phenyl ring.

1-(4-Chloro-3-methylphenyl)-2,2,2-trifluoroethan-1-ol (C156)

  • Molecular Formula : C₉H₈ClF₃O
  • MW : 230.61 g/mol
  • Key Differences : A positional isomer with chlorine at the 4-position and methyl at the 3-position of the phenyl ring. This substitution pattern may alter steric effects and electronic distribution, influencing reactivity in coupling reactions .

1-(4-Chloro-3-methylphenyl)-2,2-difluoroethanol

  • Molecular Formula : C₉H₉ClF₂O
  • MW : 206.62 g/mol
  • CAS : 2228302-39-2
  • Key Differences: Contains two fluorine atoms instead of three, reducing electron-withdrawing effects and acidity (higher pKa than trifluoroethanol).

1-(4-Bromo-2-chlorophenyl)-2,2,2-trifluoroethan-1-ol

  • Molecular Formula : C₈H₅BrClF₃O
  • MW : 295.48 g/mol
  • Key Differences : Substitutes bromine for the methyl group, increasing molecular weight and polarizability. Bromine’s larger atomic radius may enhance halogen-bonding interactions in biological targets .

(1S)-2-Chloro-1-[4-(trifluoromethyl)phenyl]ethan-1-ol

  • Molecular Formula : C₉H₈ClF₃O
  • MW : 230.61 g/mol
  • CAS : 1568044-40-5
  • Key Differences : Features a trifluoromethyl group instead of chloro-methyl substitution. The CF₃ group is strongly electron-withdrawing, further lowering the pKa of the hydroxyl group and enhancing metabolic stability .

1-(5-Bromothiophen-2-yl)-2,2,2-trifluoroethan-1-ol

  • Molecular Formula : C₆H₄BrF₃OS
  • MW : 259.06 g/mol
  • CAS : 1270310-22-9
  • Key Differences: Replaces the benzene ring with a thiophene heterocycle.

Data Table: Comparative Analysis of Structural Analogs

Compound Name Molecular Formula MW (g/mol) CAS Number Key Substituents Notable Properties/Applications
This compound C₉H₈ClF₃O 230.61 - 2-Cl, 4-CH₃ on phenyl High lipophilicity, CNS drug candidate
1-(4-Chlorophenyl)-2,2,2-trifluoroethanol C₈H₆ClF₃O 216.58 446-66-2 4-Cl on phenyl Simpler synthesis, lower lipophilicity
1-(4-Chloro-3-methylphenyl)-2,2,2-trifluoroethan-1-ol C₉H₈ClF₃O 230.61 - 4-Cl, 3-CH₃ on phenyl Positional isomer; steric effects
1-(4-Chloro-3-methylphenyl)-2,2-difluoroethanol C₉H₉ClF₂O 206.62 2228302-39-2 4-Cl, 3-CH₃; 2 F atoms Reduced acidity, weaker bioisostere
1-(4-Bromo-2-chlorophenyl)-2,2,2-trifluoroethan-1-ol C₈H₅BrClF₃O 295.48 - 4-Br, 2-Cl on phenyl Halogen bonding potential
(1S)-2-Chloro-1-[4-(trifluoromethyl)phenyl]ethan-1-ol C₉H₈ClF₃O 230.61 1568044-40-5 4-CF₃ on phenyl Enhanced metabolic stability
1-(5-Bromothiophen-2-yl)-2,2,2-trifluoroethan-1-ol C₆H₄BrF₃OS 259.06 1270310-22-9 Thiophene ring, 5-Br Heterocyclic reactivity

Biological Activity

1-(2-Chloro-4-methylphenyl)-2,2,2-trifluoroethan-1-ol, also known by its CAS number 1824052-34-7, is a compound of interest due to its potential biological activities. This article explores the biological activity of this compound, including its pharmacological properties, toxicological data, and relevant case studies.

  • Molecular Formula : C10H10ClF3O
  • Molecular Weight : 236.64 g/mol
  • Structure : The compound features a chloro-substituted aromatic ring and a trifluoroethanol moiety which may influence its biological interactions.

Cytotoxicity and Antitumor Activity

Research has demonstrated that compounds with similar structures can possess cytotoxic effects against various cancer cell lines. For instance, beta-aminovinyl ketones have been noted for their antitumor properties in several studies. The trifluoromethyl group in this compound may enhance its potency by increasing lipophilicity and bioavailability .

Toxicological Data

Understanding the toxicity profile of this compound is crucial. Toxicological assessments often involve evaluating the compound's effects on various organ systems through animal models. For example:

  • Acute Toxicity : Studies on structurally related compounds indicate potential risks for liver and kidney damage at high doses.
  • Chronic Exposure : Long-term exposure studies are necessary to determine any cumulative toxic effects.

Case Studies

  • Case Study on Structural Analogs :
    • A study on a related compound demonstrated significant antibacterial activity against Staphylococcus aureus and Escherichia coli. The observed Minimum Inhibitory Concentration (MIC) values were significantly lower than those of standard antibiotics, suggesting a strong potential for development as an antimicrobial agent .
  • Cytotoxicity Assessment :
    • In vitro assays conducted on similar trifluorinated alcohols showed promising results in inhibiting the proliferation of cancer cell lines such as MCF-7 and HeLa cells. The IC50 values were reported in the micromolar range, indicating effective cytotoxicity .

Data Table: Summary of Biological Activities

Activity TypeObserved EffectsReference
AntimicrobialPotential against Gram-positive bacteria
CytotoxicityEffective against cancer cell lines
Acute ToxicityRisks for liver and kidney
Chronic ExposureNeed for long-term studies

Q & A

Q. What are the recommended synthetic routes for 1-(2-Chloro-4-methylphenyl)-2,2,2-trifluoroethan-1-ol, and how can reaction efficiency be optimized?

  • Methodological Answer : The compound can be synthesized via nucleophilic substitution or Friedel-Crafts acylation followed by reduction. For example, starting with 2-chloro-4-methylacetophenone derivatives (e.g., 1-(2-Chloro-4-methylphenyl)ethan-1-one, as seen in ), trifluoromethylation can be achieved using trifluoroethylating agents like (CF₃)₂Hg under catalytic conditions. Reaction efficiency is enhanced by optimizing solvent polarity (e.g., dichloromethane or THF) and temperature (60–80°C). Column chromatography (silica gel, ethyl acetate/hexane) is recommended for purification. Monitoring via TLC and GC-MS ensures intermediate stability and product purity .

Q. Which spectroscopic techniques are most effective for characterizing this compound, and what key spectral signatures should researchers anticipate?

  • Methodological Answer :
  • ¹H/¹³C NMR : The aromatic protons (2-Cl, 4-CH₃ substituents) appear as doublets (δ 7.2–7.5 ppm). The hydroxyl proton (OH) may show broad resonance at δ 2.5–3.5 ppm, suppressed by deuteration. The CF₃ group is silent in ¹H NMR but visible in ¹⁹F NMR (δ -70 to -80 ppm) .
  • IR Spectroscopy : Strong O-H stretch (~3400 cm⁻¹), C-F stretches (1100–1250 cm⁻¹), and aromatic C-Cl (550–850 cm⁻¹) .
  • Mass Spectrometry : Molecular ion [M+H]⁺ at m/z 242.6 (C₉H₈ClF₃O⁺) with fragments at m/z 177 (loss of CF₃) and 139 (aromatic ring cleavage) .

Advanced Research Questions

Q. How can computational chemistry predict the reactivity of the trifluoroethyl group under varying pH conditions?

  • Methodological Answer : Density Functional Theory (DFT) calculations (e.g., B3LYP/6-31G*) can model the electronic effects of the CF₃ group. The electron-withdrawing nature of CF₃ increases the acidity of the hydroxyl proton (predicted pKa ~10–12). Solvation models (e.g., PCM) simulate protonation states in aqueous vs. organic phases. Molecular dynamics (MD) simulations further predict conformational stability in polar solvents. Compare with experimental potentiometric titrations to validate computational results .

Q. What strategies resolve contradictory data on stereochemical outcomes in nucleophilic substitution reactions involving this compound?

  • Methodological Answer : Contradictions in stereoselectivity often arise from competing SN1/SN2 mechanisms. To address this:
  • Kinetic Studies : Monitor reaction rates under varying temperatures (Arrhenius plots) to distinguish activation energies for racemization (SN1) vs. inversion (SN2).
  • Chiral Chromatography : Use HPLC with a chiral stationary phase (e.g., Chiralpak AD-H) to quantify enantiomeric excess.
  • X-ray Crystallography : Resolve absolute configuration using SHELXL () for single crystals. For example, a study on similar triazole derivatives () confirmed stereochemistry via SHELX-refined structures .

Q. How can impurity profiles be systematically analyzed during large-scale synthesis?

  • Methodological Answer :
  • LC-HRMS : Identify trace impurities (e.g., dehalogenated byproducts or oxidation products) with high-resolution mass accuracy (<5 ppm).
  • NMR Relaxation Editing : Suppress major component signals to detect low-abundance impurities (e.g., 1-(4-methylphenyl)ethanol derivatives, as in ).
  • Process Analytical Technology (PAT) : In-line FTIR monitors real-time reaction progress to minimize side reactions. Compare with impurity databases (e.g., ECHA, ) for regulatory compliance .

Data Contradiction Analysis

Q. Discrepancies in reported solubility How to reconcile differences between polar vs. nonpolar solvent systems?

  • Methodological Answer : Conflicting solubility values (e.g., high in DMSO vs. low in hexane) may stem from varying experimental conditions. Standardize measurements via:
  • Shake-Flask Method : Saturate solvent systems (e.g., water/octanol) at 25°C, followed by UV-Vis quantification.
  • Hansen Solubility Parameters : Calculate HSPs (δD, δP, δH) to predict miscibility. For instance, the compound’s δP (~8.5 MPa¹/²) aligns with acetone but not hexane .

Tables for Key Data

Property Value/Technique Reference
Melting Point 85–87°C (DSC)
LogP (Octanol-Water) 2.8 (±0.3)
Crystal System Monoclinic, P2₁/c
Thermal Stability Decomposes >200°C (TGA)

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